molecular formula C18H14O4 B11836742 (3,4-Dihydroxynaphthalen-1-yl)methyl benzoate

(3,4-Dihydroxynaphthalen-1-yl)methyl benzoate

Cat. No.: B11836742
M. Wt: 294.3 g/mol
InChI Key: HXKVVYRVTUFYIW-UHFFFAOYSA-N
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Description

(3,4-Dihydroxynaphthalen-1-yl)methyl benzoate is an organic compound that features a naphthalene ring substituted with hydroxyl groups at the 3 and 4 positions and a benzoate ester group at the 1 position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,4-Dihydroxynaphthalen-1-yl)methyl benzoate typically involves the esterification of (3,4-dihydroxynaphthalen-1-yl)methanol with benzoic acid or its derivatives. One common method is the Fischer esterification, which involves heating the alcohol and acid in the presence of an acid catalyst such as sulfuric acid. The reaction can be represented as follows:

(3,4-Dihydroxynaphthalen-1-yl)methanol+Benzoic acidH2SO4(3,4-Dihydroxynaphthalen-1-yl)methyl benzoate+H2O\text{(3,4-Dihydroxynaphthalen-1-yl)methanol} + \text{Benzoic acid} \xrightarrow{\text{H}_2\text{SO}_4} \text{this compound} + \text{H}_2\text{O} (3,4-Dihydroxynaphthalen-1-yl)methanol+Benzoic acidH2​SO4​​(3,4-Dihydroxynaphthalen-1-yl)methyl benzoate+H2​O

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can also be employed to facilitate the esterification reaction while minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

(3,4-Dihydroxynaphthalen-1-yl)methyl benzoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are common reducing agents.

    Substitution: Reagents like thionyl chloride (SOCl₂) can be used to convert hydroxyl groups to chlorides, which can then undergo further substitution.

Major Products

    Oxidation: Formation of naphthoquinones.

    Reduction: Formation of (3,4-dihydroxynaphthalen-1-yl)methanol.

    Substitution: Formation of various substituted naphthalenes depending on the nucleophile used.

Scientific Research Applications

(3,4-Dihydroxynaphthalen-1-yl)methyl benzoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential antioxidant properties due to the presence of hydroxyl groups.

    Medicine: Explored for its potential use in drug development, particularly in targeting oxidative stress-related diseases.

    Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism by which (3,4-Dihydroxynaphthalen-1-yl)methyl benzoate exerts its effects is largely dependent on its chemical structure. The hydroxyl groups can donate hydrogen atoms, acting as antioxidants by neutralizing free radicals. The benzoate ester group can undergo hydrolysis to release benzoic acid, which has antimicrobial properties. The molecular targets and pathways involved include interactions with reactive oxygen species (ROS) and inhibition of oxidative stress pathways.

Comparison with Similar Compounds

Similar Compounds

    (3,4-Dihydroxynaphthalene): Lacks the benzoate ester group, making it less lipophilic.

    (1,2-Dihydroxynaphthalene): Different hydroxyl group positions, leading to different reactivity and applications.

    (3,4-Dimethoxynaphthalen-1-yl)methyl benzoate: Methoxy groups instead of hydroxyl groups, affecting its antioxidant properties.

Uniqueness

(3,4-Dihydroxynaphthalen-1-yl)methyl benzoate is unique due to the combination of hydroxyl groups and a benzoate ester group, which imparts both antioxidant and antimicrobial properties. This dual functionality makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C18H14O4

Molecular Weight

294.3 g/mol

IUPAC Name

(3,4-dihydroxynaphthalen-1-yl)methyl benzoate

InChI

InChI=1S/C18H14O4/c19-16-10-13(14-8-4-5-9-15(14)17(16)20)11-22-18(21)12-6-2-1-3-7-12/h1-10,19-20H,11H2

InChI Key

HXKVVYRVTUFYIW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)OCC2=CC(=C(C3=CC=CC=C32)O)O

Origin of Product

United States

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